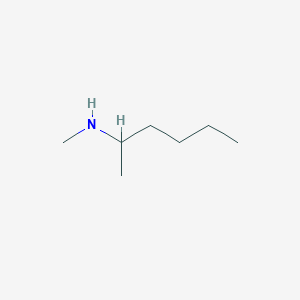

(Hexan-2-yl)(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

(Hexan-2-yl)(methyl)amine, also known as N-methylhexan-2-amine, is a type of organic compound known as a primary amine . Primary amines are characterized by the presence of a single alkyl or aryl group on the nitrogen atom Primary amines in general are known to interact with various biological targets, including enzymes, receptors, and other proteins, depending on their structure and the specific biological context .

Mode of Action

Primary amines, including this compound, are known to act as nucleophiles, reacting with electrophilic functional groups in various biochemical reactions . For instance, they can react with carbonyl compounds such as aldehydes and ketones to form imines .

Biochemical Pathways

Amines in general are involved in a wide range of biochemical pathways, including those related to neurotransmission, protein synthesis, and metabolic regulation .

Pharmacokinetics

The pharmacokinetics of amines can vary widely depending on their specific chemical structure and the biological context .

Result of Action

Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action of this compound, like that of other amines, can be influenced by various environmental factors. These may include the pH of the surrounding environment, the presence of other molecules that can react with the amine, and the specific biological context . For instance, the reactivity of amines as nucleophiles can be influenced by the pH, with their nucleophilicity generally being greatest near a pH of 5 .

Biochemical Analysis

Biochemical Properties

Amines like (Hexan-2-yl)(methyl)amine are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary amine has one alkyl (or aryl) group on the nitrogen atom, a secondary amine has two, and a tertiary amine has three

Cellular Effects

Amines can interact with various cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an amine, it may participate in various chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Amines can be involved in various metabolic pathways, potentially interacting with enzymes or cofactors .

Transport and Distribution

Amines can interact with various transporters or binding proteins, potentially influencing their localization or accumulation .

Subcellular Localization

Amines can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Hexan-2-yl)(methyl)amine can be synthesized through several methods. One common approach involves the alkylation of methylamine with 2-hexanone. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methylamine, followed by the addition of 2-hexanone. The reaction mixture is then heated to promote the formation of the desired amine.

Another method involves the reductive amination of 2-hexanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product purity. The use of catalytic hydrogenation in the presence of a metal catalyst is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(Hexan-2-yl)(methyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the amine to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amine derivatives

Substitution: Alkylated or acylated amines

Scientific Research Applications

(Hexan-2-yl)(methyl)amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Methylamine: A primary amine with a simpler structure, used in various chemical syntheses.

Hexylamine: Another primary amine, differing by the absence of the methyl group attached to the nitrogen atom.

Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

Uniqueness

(Hexan-2-yl)(methyl)amine is unique due to its specific combination of a hexyl group and a methyl group attached to the nitrogen atom. This structure imparts distinct reactivity and properties compared to other amines. For example, its steric hindrance and electronic effects differ from those of simpler amines like methylamine or hexylamine, making it suitable for specific synthetic applications and industrial processes.

Properties

IUPAC Name |

N-methylhexan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-5-6-7(2)8-3/h7-8H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOSRAKKOYHQBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(pyrrolidin-1-yl)ethyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2835740.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2835745.png)

![2-(4-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2835746.png)

![N-(1-cyanocyclopentyl)-6-cyclopropyl-3-(2,2-dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2835747.png)

![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2835755.png)

![5-bromo-2-chloro-N-{2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2835756.png)

![6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B2835758.png)

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)